6-Benzofuransulfonamide, 2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-6-sulfonamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Vorbereitungsmethoden
The synthesis of 2,3-dihydro-1-benzofuran-6-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonamide group . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
2,3-Dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1-benzofuran-6-sulfonamide can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the sulfonamide group and has different biological activities.
6-Methoxy-2,3-dihydrobenzofuran: Contains a methoxy group instead of a sulfonamide, leading to different chemical properties and applications.
The uniqueness of 2,3-dihydro-1-benzofuran-6-sulfonamide lies in its sulfonamide group, which imparts specific biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C8H9NO3S |
---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,9,10,11) |
InChI-Schlüssel |
VNLFOJJCHYMUCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.